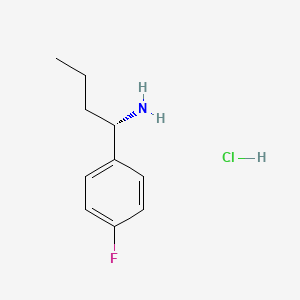

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride

Übersicht

Beschreibung

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a butan-1-amine backbone. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-1-(4-Fluorophenyl)butan-1-amine.

Amine Formation: The amine group is introduced via reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Hydrochloride Salt Formation: The final step involves converting the free base amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum efficiency.

Purification: The product is purified using crystallization or chromatography techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Replacement of the fluorine atom with other nucleophiles.

Wissenschaftliche Forschungsanwendungen

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Vergleich Mit ähnlichen Verbindungen

(S)-1-(4-Chlorophenyl)butan-1-amine Hydrochloride: Similar structure but with a chlorine atom instead of fluorine, which may alter its pharmacological profile.

(S)-1-(4-Bromophenyl)butan-1-amine Hydrochloride: Bromine substitution can lead to different reactivity and biological activity.

(S)-1-(4-Methylphenyl)butan-1-amine Hydrochloride: The presence of a methyl group instead of fluorine can significantly change its chemical and biological properties.

Uniqueness: (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and influence its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, and related studies, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorophenyl group and a butanamine backbone. The fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets, such as neurotransmitter receptors. This modification is crucial for its pharmacological properties, particularly in neuropharmacology.

Neuropharmacological Effects

Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. For instance, this compound may modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and other neurological conditions. Preliminary studies have shown that related compounds can influence mood regulation and cognitive functions, warranting further investigation into their psychoactive properties .

Antiproliferative Effects

In studies examining antiproliferative activity, related compounds such as [1,2-diamino-1-(4-fluorophenyl)butane]platinum(II) complexes demonstrated significant cytotoxic effects against various cancer cell lines. For example, (SS)- and (RR)-configured complexes exhibited up to 100% reduction in cell growth at specific concentrations. This suggests that modifications in structure can lead to enhanced antitumor activity, which may also be relevant for this compound .

Synthesis Methods

The synthesis of this compound typically involves several key reactions. Common methods include:

- Reductive Amination : Involves the reaction of 4-fluorobenzaldehyde with butanamine in the presence of reducing agents.

- Salt Formation : The resulting amine is converted to its hydrochloride salt using hydrochloric acid.

These methods allow for the production of enantiomerically pure forms of the compound, which are essential for evaluating biological activity accurately.

Binding Affinity Studies

A series of binding affinity studies have been conducted to evaluate the interaction of this compound with various receptors. These studies highlight its potential as a dopamine transporter (DAT) inhibitor, which could have implications for treating psychostimulant abuse disorders. The compound's affinity for sigma receptors has also been noted, suggesting a multifaceted mechanism of action .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds reveals variations in biological activity based on structural modifications. For instance:

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-1-(4-Fluorophenyl)butan-1-amine | Fluorinated phenyl group | Potential DAT inhibitor |

| [1,2-diamino-1-(4-fluorophenyl)butane]platinum(II) | Platinum complex | Significant cytotoxicity against cancer cell lines |

| (S)-cyclobutyl(4-fluorophenyl)methanamine | Cyclobutane ring | Neurotransmitter receptor interactions |

This table illustrates how variations in chemical structure can lead to distinct pharmacological profiles.

Eigenschaften

IUPAC Name |

(1S)-1-(4-fluorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHHMQMMDZLCD-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704218 | |

| Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269478-85-4 | |

| Record name | (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.